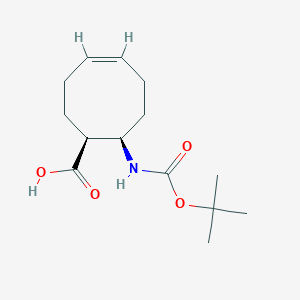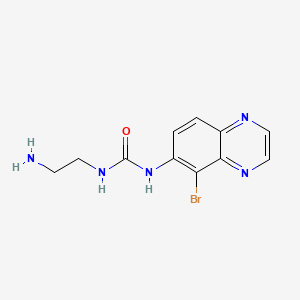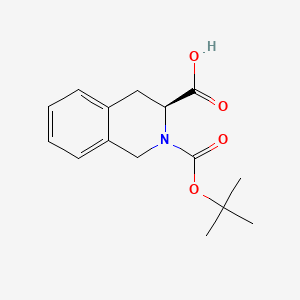![molecular formula C30H44O5 B1144095 (2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione CAS No. 1222475-77-5](/img/structure/B1144095.png)
(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The introduction to compounds of this complexity involves understanding the fundamental chemical reactions that underpin their synthesis. These compounds often require multi-step synthesis processes involving key intermediates.
Synthesis Analysis
The synthesis of complex diterpenoid structures, such as the one mentioned, typically involves strategic formation of the carbon skeleton followed by functional group transformations. For example, the synthesis of 8-methylprostaglandins utilizes a non-selective reduction of 2,2-disubstituted cyclopentane-1,3-dione, followed by lactonization and oxidation processes (Schick et al., 1991).
Molecular Structure Analysis
The analysis of molecular structure is crucial for understanding the reactivity and properties of complex molecules. Techniques such as X-ray crystallography provide insights into the conformational preferences and stereochemistry of the molecule. Although specific studies on the compound are not available, similar analyses on complex organic structures reveal intricate details about their three-dimensional arrangement and how it affects their chemical behavior.
Chemical Reactions and Properties
The chemical reactivity of such complex structures is influenced by their functional groups and molecular architecture. Studies on similar compounds show a range of chemical transformations, including photochemical reactions that lead to rearrangements or the formation of new chemical bonds (Yang et al., 2003).
Aplicaciones Científicas De Investigación
Antimycobacterial and Antimalarial Activity
A key area of scientific research for compounds similar to the one involves their antimycobacterial and antimalarial properties. For instance, similar compounds isolated from the plant Croton kongensis, such as ent-8,9-seco-7alpha,11beta-diacetoxykaura-8(14),16-dien-9,15-dione, have shown potential in this field. These compounds exhibited notable antimycobacterial activity with minimum inhibitory concentrations (MICs) and also possessed antimalarial activity with IC50 ranges. Additionally, they demonstrated comparable cytotoxicity towards various cell lines, indicating a broad spectrum of potential therapeutic applications (Thongtan et al., 2003).
Chemical Synthesis and Transformations
Another significant aspect of research related to such compounds involves their synthesis and chemical transformations. For example, studies have been conducted on the synthesis of complex bicyclic and tricyclic compounds, which are structurally related to the compound . These studies focus on understanding the chemical reactions and rearrangements that these compounds undergo, contributing to the development of new synthetic methodologies and potentially new therapeutic agents (Yates & Langford, 1981).
Potential in Organic Chemistry
Research also delves into the potential of these compounds in the broader field of organic chemistry. Investigations into the reactions, rearrangements, and stereochemical aspects of similar compounds help in understanding their chemical behavior. This can lead to the discovery of new reactions and the development of novel compounds with potential applications in various fields, including pharmaceuticals, materials science, and more (Falshaw & Franklinos, 1984).
Novel Compounds and Applications
Furthermore, research is ongoing to isolate novel compounds with unique structures and potential applications from various natural sources. For example, studies have identified new diterpene lactones with distinct structural features and potential biological activities (Chantrapromma et al., 2014). These findings contribute to the expanding library of bioactive compounds and open new avenues for drug discovery and development.
Propiedades
IUPAC Name |
(2S,4S,7R,8S,9S,12R,13R,16R,18R)-16-hydroxy-2,9,13,17,17-pentamethyl-7-(4-methylpent-3-enyl)-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-1(20)-ene-6,19-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H44O4/c1-17(2)9-8-10-18-24-22(34-26(18)33)16-30(7)20-15-21(31)25-27(3,4)23(32)12-13-28(25,5)19(20)11-14-29(24,30)6/h9,15,18-19,22-25,32H,8,10-14,16H2,1-7H3/t18-,19+,22+,23-,24-,25+,28-,29+,30-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDAIHNVLSQWBW-PSHKHVOJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1C2C(CC3(C2(CCC4C3=CC(=O)C5C4(CCC(C5(C)C)O)C)C)C)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@H]1[C@@H]2[C@H](C[C@]3([C@]2(CC[C@H]4C3=CC(=O)[C@@H]5[C@@]4(CC[C@H](C5(C)C)O)C)C)C)OC1=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H44O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Epimeliasenin B | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


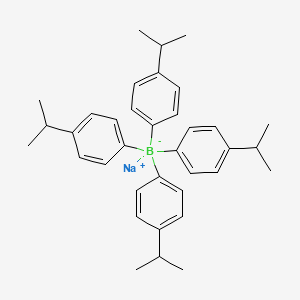
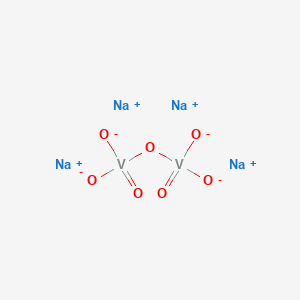
![ethyl 5,7-dioxo-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-d]pyrimidine-3-carboxylate](/img/structure/B1144020.png)
![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carbaldehyde](/img/structure/B1144024.png)
